2-Aminocyclohexane-1,3-diol
Overview
Description
2-Aminocyclohexane-1,3-diol is an organic compound with the molecular formula C6H13NO2 It is a cyclohexane derivative featuring an amino group and two hydroxyl groups positioned at the 1 and 3 locations on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminocyclohexane-1,3-diol can be achieved through several methods. One common approach involves the dihydroxylation of cyclohexene followed by amination. The dihydroxylation can be performed using osmium tetroxide or potassium permanganate, which adds hydroxyl groups to the double bond of cyclohexene, forming a diol. Subsequent amination introduces the amino group at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale dihydroxylation and amination processes. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Aminocyclohexane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into cyclohexane derivatives.
Major Products: The major products formed from these reactions include various cyclohexane derivatives, such as ketones, carboxylic acids, and substituted cyclohexanes .
Scientific Research Applications
2-Aminocyclohexane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Mechanism of Action
The mechanism by which 2-Aminocyclohexane-1,3-diol exerts its effects involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Cyclohexane-1,3-diol: Lacks the amino group, making it less reactive in certain chemical reactions.
2-Aminocyclohexanol: Contains only one hydroxyl group, resulting in different physical and chemical properties.
Cyclohexane-1,2-diol: Has hydroxyl groups at different positions, affecting its reactivity and applications.
Uniqueness: 2-Aminocyclohexane-1,3-diol is unique due to the presence of both amino and hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis and biological interactions. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-aminocyclohexane-1,3-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-6-4(8)2-1-3-5(6)9/h4-6,8-9H,1-3,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLZNJPXUJURMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80959244 | |
Record name | 2-Aminocyclohexane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80959244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38332-12-6 | |
Record name | NSC264405 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264405 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Aminocyclohexane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80959244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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